Oleoyl-Gly-Lys-N-(m-PEG11)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleoyl-Gly-Lys-N-(m-PEG11) is a cleavable linker containing 11 units of polyethylene glycol (PEG). It is primarily used in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in connecting the antibody to the cytotoxic drug, ensuring the targeted delivery of the drug to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oleoyl-Gly-Lys-N-(m-PEG11) involves multiple steps, starting with the preparation of the oleoyl group, followed by the conjugation of glycine and lysine, and finally the attachment of the PEG units. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of Oleoyl-Gly-Lys-N-(m-PEG11) is scaled up using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the product. Quality control measures are implemented to monitor the reaction conditions and the final product .
Chemical Reactions Analysis
Types of Reactions: Oleoyl-Gly-Lys-N-(m-PEG11) undergoes various chemical reactions, including:
Cleavage Reactions: The PEG linker can be cleaved under specific conditions, releasing the cytotoxic drug from the antibody.
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Cleavage Reactions: Typically involve acidic or enzymatic conditions to break the PEG linker.
Substitution Reactions: Often require the use of nucleophiles or electrophiles under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include the free cytotoxic drug and the modified antibody, which can then exert its therapeutic effects .
Scientific Research Applications
Oleoyl-Gly-Lys-N-(m-PEG11) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Oleoyl-Gly-Lys-N-(m-PEG11) involves its role as a linker in ADCs. The compound connects the antibody to the cytotoxic drug, ensuring that the drug is delivered specifically to cancer cells. Upon reaching the target cells, the PEG linker is cleaved, releasing the cytotoxic drug, which then exerts its therapeutic effects by inducing cell death .
Comparison with Similar Compounds
Valine-Citrulline Linker: Another cleavable linker used in ADCs, known for its stability and efficient drug release.
Maleimide Linker: Commonly used in bioconjugation, providing a stable and specific connection between molecules.
Uniqueness: Oleoyl-Gly-Lys-N-(m-PEG11) is unique due to its 11-unit PEG structure, which provides enhanced solubility and stability compared to other linkers. This structure also allows for more efficient drug delivery and release, making it a valuable tool in the development of ADCs .
Properties
Molecular Formula |
C49H96N4O14 |
---|---|
Molecular Weight |
965.3 g/mol |
IUPAC Name |
(Z)-N-[2-[[6-amino-1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]octadec-9-enamide |
InChI |
InChI=1S/C49H96N4O14/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-47(54)52-45-48(55)53-46(20-18-19-22-50)49(56)51-23-24-58-27-28-60-31-32-62-35-36-64-39-40-66-43-44-67-42-41-65-38-37-63-34-33-61-30-29-59-26-25-57-2/h10-11,46H,3-9,12-45,50H2,1-2H3,(H,51,56)(H,52,54)(H,53,55)/b11-10- |
InChI Key |
FEBIFSVLSANPBF-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.